molecular formula C25H21Cl2N3O7S B3128760 N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide CAS No. 338968-31-3

N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide

Cat. No. B3128760
CAS RN: 338968-31-3
M. Wt: 578.4 g/mol
InChI Key: BLPRKLQOYPIXCU-XKJRVUDJSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a nitrophenyl group, and a sulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 4-chlorobenzyl chloride and 2-amino-4-chlorobenzyl alcohol as starting materials.

Scientific Research Applications

Degradation of Acetaminophen by Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been extensively studied for the treatment of acetaminophen in aqueous mediums, highlighting the environmental impact and degradation pathways of pharmaceutical compounds. AOPs lead to various by-products, some of which are mutagenic or toxic, indicating the importance of understanding chemical degradation for environmental safety. This research contributes to enhancing the degradation efficiency of compounds like acetaminophen using AOP systems (Qutob et al., 2022).

Carcinogenic Evaluation of Thiophene Analogues

The study of thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, offers insights into the structural and functional significance of aromatic compounds in medicinal chemistry. This research underscores the critical evaluation of potential carcinogenicity in new compounds, which is relevant for chemical entities with complex structures (Ashby et al., 1978).

Biological Effects of Acetamide and Formamide Derivatives

The review on the toxicology of acetamide and formamide derivatives, including their mono and dimethyl derivatives, highlights the diverse biological effects and potential health implications of these compounds. This information is crucial for understanding the safety profile of new chemical entities with similar structures (Kennedy, 2001).

Synthesis and Applications of Organic Compounds Based on N-Ar Axis

Research on the development of chemoselective N-acylation reagents and the study of chiral axes in acyclic imide-Ar bonds presents a foundational approach to synthetic organic chemistry. This work is pertinent to the synthesis and application of complex organic compounds, potentially including the compound (Kondo & Murakami, 2001).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(E)-[3-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-3-oxopropylidene]amino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N3O7S/c26-20-4-1-17(2-5-20)14-28-25(32)15-37-29-12-11-24(31)18-3-10-23(30(33)34)19(13-18)16-38(35,36)22-8-6-21(27)7-9-22/h1-10,12-13H,11,14-16H2,(H,28,32)/b29-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPRKLQOYPIXCU-XKJRVUDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CON=CCC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)CO/N=C/CC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-({[3-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-3-oxopropylidene]amino}oxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Chlorobenzyl)-2-(((3-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-oxopropylidene)amino)oxy)acetamide

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